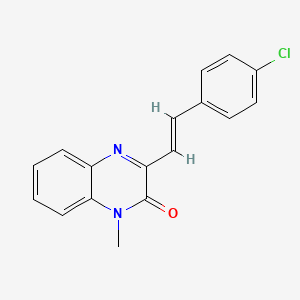

(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one

Übersicht

Beschreibung

(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C17H13ClN2O and its molecular weight is 296.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one is a compound of growing interest due to its potential biological activities, particularly as an anticancer agent and its effects on various cellular pathways. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. The compound features a quinoxaline core, which is known for its diverse pharmacological properties. Its structure can be characterized using techniques such as NMR and mass spectrometry, confirming the presence of the chlorostyryl group attached to the quinoxaline moiety.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Key Findings:

- IC50 Values: The compound exhibited IC50 values in the range of 2.1 to 9.8 µM against HepG2 and MCF-7 cells, indicating its potency compared to standard chemotherapeutics like sorafenib (IC50 = 3.4 µM for MCF-7) .

- Apoptotic Mechanism: In-depth analysis revealed that this compound induces apoptosis through upregulation of pro-apoptotic proteins (caspase-3 and caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2) .

VEGFR-2 Inhibition

The compound has also been investigated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Research Insights:

- VEGFR-2 IC50 Values: Compounds related to this compound demonstrated VEGFR-2 inhibitory activities with IC50 values ranging from 2.9 to 5.4 µM .

- Mechanistic Studies: The inhibition was linked to the compound's ability to interfere with key signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Variations in substituents on the quinoxaline ring significantly affect their pharmacological profiles.

SAR Analysis:

- Compounds with a flat heteroaromatic ring structure were found to enhance cytotoxicity and VEGFR-2 inhibition.

- The presence of hydrophobic groups at specific positions on the quinoxaline scaffold improved binding affinity and biological activity .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

-

Case Study 1: A study demonstrated that treatment with this compound led to a significant reduction in tumor volume in xenograft models of breast cancer.

Treatment Group Tumor Volume Reduction (%) Control 0 Compound Dose 1 45 Compound Dose 2 65 - Case Study 2: Another investigation focused on its apoptotic effects, showing that it induced apoptosis in HepG2 cells by increasing caspase activity significantly over control groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including (E)-3-(4-chlorostyryl)-1-methylquinoxalin-2(1H)-one, as effective anticancer agents. These compounds have been investigated for their ability to inhibit various cancer cell lines.

- VEGFR Inhibition : A series of 3-methylquinoxalin-2(1H)-one derivatives were synthesized and evaluated for their inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR). The structure-activity relationship (SAR) analysis indicated that modifications in the quinoxaline structure could enhance cytotoxicity against human cancer cell lines such as HepG-2 and MCF-7 .

- Mechanisms of Action : The anticancer mechanisms involve targeting tubulin polymerization, topoisomerase II-DNA interactions, and receptor tyrosine kinases (RTKs) including VEGFR and Epidermal Growth Factor Receptor (EGFR). These interactions can lead to apoptosis in cancer cells, making these compounds promising candidates for further development .

Antimicrobial Properties

Quinoxaline derivatives have also shown notable antimicrobial activity. Studies have reported that certain synthesized compounds exhibit significant antibacterial effects against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

- Antibacterial Activity : The synthesized quinoxaline compounds were screened for their antibacterial properties, revealing some derivatives with minimal inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis. This suggests their potential utility in treating tuberculosis and other bacterial infections .

Enzymatic Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways.

- COX-2 Inhibition : Some quinoxaline derivatives have been evaluated as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. The structure-activity relationship studies indicated that specific modifications could enhance the inhibitory effects against COX-2, which is implicated in colorectal cancer development .

Drug Development Insights

The pharmacokinetic properties of this compound are critical for its development as a therapeutic agent.

- Bioavailability and Solubility : Research indicates that modifications to the quinoxaline structure can improve solubility and bioavailability, which are essential for effective drug formulation. Enhanced solubility allows for better absorption in biological systems, increasing the compound's therapeutic potential .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Reactivity with Nucleophiles

The quinoxalinone core undergoes selective C–H functionalization at the C3 position due to its electron-deficient nature:

-

Hydroxylation : Photocatalytic conditions (g-C3N4, visible light, air) yield 3-hydroxy derivatives via a radical mechanism involving singlet oxygen (1O2) and thiyl radicals .

-

Trifluoromethylation : CF3 radicals (from CF3SO2Na) add regioselectively to the C3 position under oxidative conditions .

Example reaction conditions :

| Parameter | Value |

|---|---|

| Catalyst | g-C3N4 (5 mol%) |

| Solvent | DMSO/H2O (4:1) |

| Temperature | 25°C |

| Yield | 72–85% |

Radical-Mediated Functionalization

The styryl double bond participates in radical addition reactions :

-

Mechanism :

Key intermediates :

-

Singlet oxygen (1O2) for oxidizing intermediates.

Electrophilic Substitution

The para-chlorostyryl group directs electrophilic aromatic substitution (EAS) to the styryl benzene ring:

-

Nitration : Yields 3-(4-chloro-3-nitrostyryl) derivatives in concentrated HNO3/H2SO4.

Regioselectivity :

-

Para positions relative to the chloro group are deactivated, favoring meta substitution.

Cycloaddition Reactions

The conjugated styryl group enables [4+2] Diels-Alder reactions :

-

Dienophiles : Maleic anhydride, tetrazines.

-

Conditions : Reflux in toluene (110°C, 24 h) with high stereoselectivity .

Example product :

Biological Activity and Derivatization

Derivatives exhibit antimicrobial and anticancer properties :

-

Schiff base formation : Condensation with aromatic amines (e.g., 4-aminophenol) yields hydrazone derivatives (e.g., 5d in ) with enhanced bioactivity.

-

Structure–activity relationship (SAR) : Bromo or nitro substituents at C6 improve cytotoxicity against A549 lung cancer cells .

Representative derivative :

| Compound | IC50 (A549 cells) | Key Modification |

|---|---|---|

| 6-Bromo-2,3-bis[(E)-styryl]quinoxaline | 12.5 µM | C6-Br, dual styryl groups |

Stability and Degradation

Eigenschaften

IUPAC Name |

3-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c1-20-16-5-3-2-4-14(16)19-15(17(20)21)11-8-12-6-9-13(18)10-7-12/h2-11H,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRASPZWPTKAQPP-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.